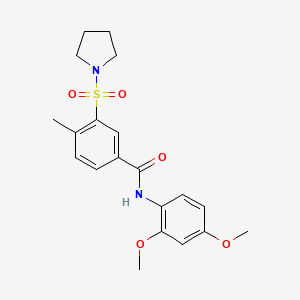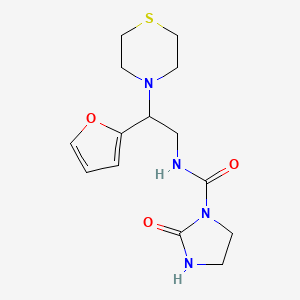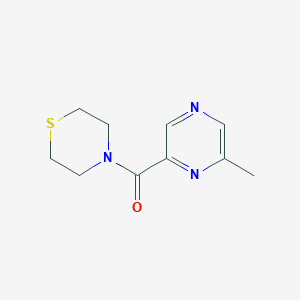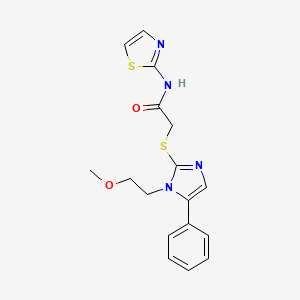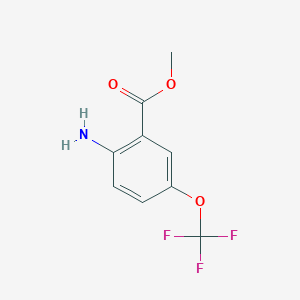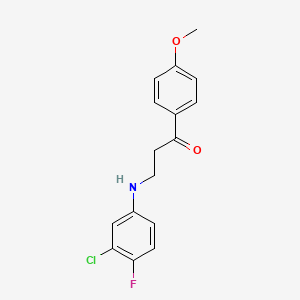
3-(3-Chloro-4-fluoroanilino)-1-(4-methoxyphenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-4-fluoroanilino)-1-(4-methoxyphenyl)-1-propanone, commonly referred to as 3-CFMP, is a synthetic molecule that has been studied for its potential applications in the fields of medicine and biochemistry. It is a highly versatile molecule that can be used in a variety of ways, including as an intermediate in the synthesis of other compounds, as a catalyst, and as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of 3-CFMP is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. In addition, 3-CFMP has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of memory and learning.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CFMP are not yet fully understood. However, it has been found to have some anti-inflammatory effects and to inhibit the growth of certain types of cancer cells in vitro. In addition, 3-CFMP has been found to have some anti-viral effects and to reduce the levels of certain hormones in the body.
Vorteile Und Einschränkungen Für Laborexperimente
3-CFMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is highly versatile, making it suitable for use in a variety of experiments. In addition, it is relatively non-toxic and has a low melting point, making it suitable for use in a variety of laboratory settings. However, it is important to note that 3-CFMP is not yet approved for use in humans, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
The potential future applications of 3-CFMP are numerous. Further research is needed to determine its safety and efficacy in humans, as well as its effects on other biological systems. In addition, further research is needed to explore its potential as a therapeutic agent for the treatment of cancer and other diseases. Other potential future applications include its use as a catalyst in the synthesis of other compounds and its use as an intermediate in the synthesis of other compounds. Finally, further research is needed to explore its potential as a drug delivery system and its potential to modulate the activity of other drugs.
Synthesemethoden
3-CFMP can be synthesized through a variety of methods. The simplest method involves the reaction of 4-methoxyphenylacetic acid with 3-chloro-4-fluoroaniline in the presence of an acid catalyst, such as sulfuric acid. This reaction will produce 3-CFMP as the major product, with minor amounts of byproducts. Other methods of synthesis involve the reaction of 4-methoxyphenylacetic acid with 3-chloro-4-fluoroaniline in the presence of an oxidizing agent, such as sodium hypochlorite, or the reaction of 4-methoxyphenylacetic acid with 3-chloro-4-fluoroaniline in the presence of a base, such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
3-CFMP has been studied for its potential applications in the fields of medicine and biochemistry. It has been used as an intermediate in the synthesis of other compounds, such as the anticonvulsant drug topiramate. It has also been used as a catalyst in the synthesis of other compounds, such as the anti-inflammatory drug diclofenac. In addition, 3-CFMP has been studied as a potential therapeutic agent for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-21-13-5-2-11(3-6-13)16(20)8-9-19-12-4-7-15(18)14(17)10-12/h2-7,10,19H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLAFJYDVIXVFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2388103.png)
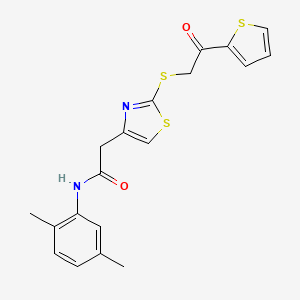
![6-Bromo-7-chloropyrazolo[1,5-a]pyridine](/img/structure/B2388107.png)
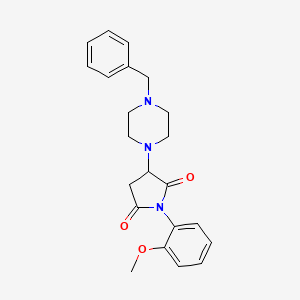
![N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide](/img/structure/B2388111.png)
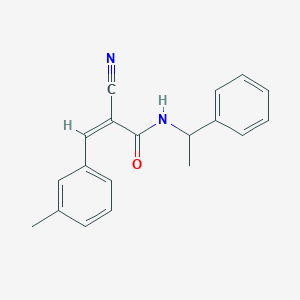

![9-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2388114.png)
